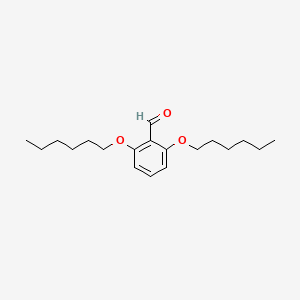
2,6-Bis(hexyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(hexyloxy)benzaldehyde is an organic compound characterized by the presence of two hexyloxy groups attached to the benzene ring at the 2 and 6 positions, and an aldehyde group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hexyloxy)benzaldehyde typically involves the alkylation of 2,6-dihydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions. The reaction can be summarized as follows: [ \text{2,6-Dihydroxybenzaldehyde} + 2 \text{Hexyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the hexyloxy groups.
Major Products:
Oxidation: 2,6-Bis(hexyloxy)benzoic acid
Reduction: 2,6-Bis(hexyloxy)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,6-Bis(hexyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,6-Bis(hexyloxy)benzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The hexyloxy groups can influence the compound’s solubility and reactivity, making it a versatile building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of hexyloxy groups.
2,6-Diethoxybenzaldehyde: Ethoxy groups instead of hexyloxy groups.
2,6-Dipropoxybenzaldehyde: Propoxy groups instead of hexyloxy groups.
Uniqueness: 2,6-Bis(hexyloxy)benzaldehyde is unique due to the longer hexyloxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs. These properties can be advantageous in specific applications where increased hydrophobicity or altered reactivity is desired.
Eigenschaften
CAS-Nummer |
815601-38-8 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2,6-dihexoxybenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-9-14-21-18-12-11-13-19(17(18)16-20)22-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |
InChI-Schlüssel |
LCIFEAJKSONPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C(=CC=C1)OCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


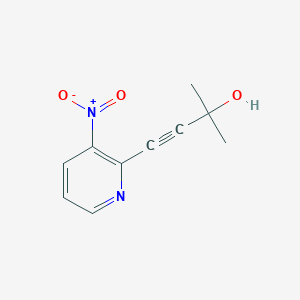

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
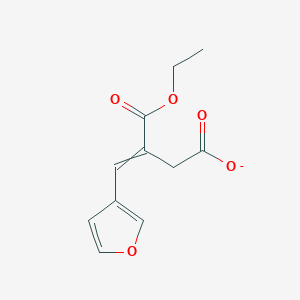
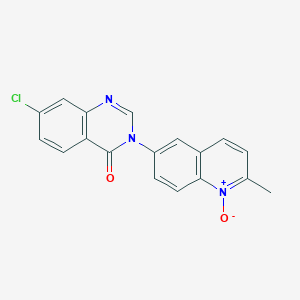
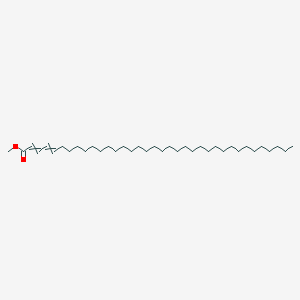
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)

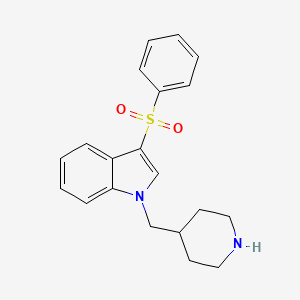

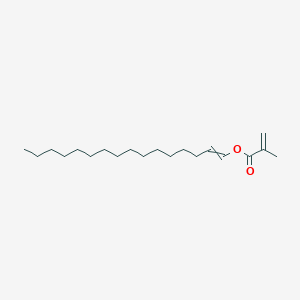
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
